molecular formula C5H10Cl2 B13094440 1,1-Dichloro-2,2-dimethylpropane CAS No. 29559-54-4

1,1-Dichloro-2,2-dimethylpropane

Cat. No.: B13094440
CAS No.: 29559-54-4
M. Wt: 141.04 g/mol
InChI Key: RHJLMJAWDKKWPH-UHFFFAOYSA-N
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Description

1,1-Dichloro-2,2-dimethylpropane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated hydrocarbon that belongs to the class of haloalkanes. This compound is characterized by the presence of two chlorine atoms attached to the same carbon atom, which is also bonded to two methyl groups. The structure of this compound can be represented as (CH3)3CCHCl2. It is a colorless liquid with a boiling point of approximately 149.59°C and a density of 1.0900 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dichloro-2,2-dimethylpropane can be synthesized through the chlorination of 2,2-dimethylpropane (neopentane). The reaction involves the substitution of hydrogen atoms with chlorine atoms in the presence of a chlorinating agent such as chlorine gas (Cl2) and a catalyst like ultraviolet (UV) light or heat. The reaction can be represented as follows:

[ \text{(CH3)3CCH3 + Cl2 → (CH3)3CCHCl2 + HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of continuous flow reactors where neopentane is chlorinated under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product. The crude product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

1,1-Dichloro-2,2-dimethylpropane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium hydroxide (KOH) can lead to the formation of 2,2-dimethylpropene.

    Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH, KOH, or NH3 in aqueous or alcoholic solutions.

    Elimination: Strong bases like KOH or NaOH in alcoholic solutions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: Formation of 2,2-dimethylpropene.

    Reduction: Formation of 2,2-dimethylpropane.

Scientific Research Applications

1,1-Dichloro-2,2-dimethylpropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dichloro-2,2-dimethylpropane involves its interaction with nucleophiles and bases. The chlorine atoms, being electronegative, make the carbon atom they are attached to electrophilic, thus susceptible to nucleophilic attack. In substitution reactions, nucleophiles replace the chlorine atoms, while in elimination reactions, bases abstract protons leading to the formation of alkenes. The compound’s reactivity is influenced by the steric hindrance provided by the two methyl groups attached to the central carbon atom .

Comparison with Similar Compounds

Similar Compounds

    Neopentane (2,2-Dimethylpropane): A hydrocarbon with a similar structure but without chlorine atoms.

    1-Chloro-2,2-dimethylpropane: A compound with one chlorine atom instead of two.

    2,2-Dichloropropane: A compound with chlorine atoms on different carbon atoms.

Uniqueness

1,1-Dichloro-2,2-dimethylpropane is unique due to the presence of two chlorine atoms on the same carbon atom, which significantly affects its chemical reactivity and physical properties. The steric hindrance from the two methyl groups also influences its reactivity compared to other similar compounds .

Properties

IUPAC Name

1,1-dichloro-2,2-dimethylpropane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10Cl2/c1-5(2,3)4(6)7/h4H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJLMJAWDKKWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631815
Record name 1,1-Dichloro-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29559-54-4
Record name 1,1-Dichloro-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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